![molecular formula C15H11FO4 B6405032 5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261991-01-8](/img/structure/B6405032.png)
5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% (hereafter referred to as 5-F2MCPBA) is a fluorinated benzoic acid derivative that has recently become a popular reagent in the scientific community due to its unique properties and potential applications. 5-F2MCPBA has been used in a range of synthetic organic chemistry applications, including in the synthesis of small molecules and polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, 5-F2MCPBA has potential applications in the field of biology due to its ability to interact with proteins and other biomolecules.
Scientific Research Applications
5-F2MCPBA has a range of potential applications in the field of scientific research. It has been used in the synthesis of small molecules and polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, 5-F2MCPBA has been used as a fluorescent probe for the detection and quantification of biomolecules in biological samples. 5-F2MCPBA can also be used to label proteins, allowing for the study of protein-protein interactions.
Mechanism of Action
5-F2MCPBA is able to interact with proteins and other biomolecules due to its fluorinated structure. The fluorine atoms of 5-F2MCPBA can form hydrogen bonds with the amino acid side chains of proteins, allowing for the binding of 5-F2MCPBA to proteins. This binding can be used to study protein-protein interactions or to label proteins for further study.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2MCPBA are not yet well understood. However, it has been shown to interact with proteins and other biomolecules, and it has been suggested that 5-F2MCPBA may have potential applications in the field of biology.
Advantages and Limitations for Lab Experiments
5-F2MCPBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction is typically complete within 2-3 hours. It is also relatively inexpensive, making it a cost-effective reagent. In addition, 5-F2MCPBA is relatively stable, allowing for storage and transport without degradation. However, the use of 5-F2MCPBA in lab experiments is limited by its potential toxicity and its potential to interact with proteins and other biomolecules.
Future Directions
Given the potential applications of 5-F2MCPBA, there are several potential future directions for research. These include further investigation into the biochemical and physiological effects of 5-F2MCPBA, as well as the development of new synthetic methods for the synthesis of 5-F2MCPBA. In addition, further research into the mechanism of action of 5-F2MCPBA and its potential applications in the field of biology may yield new insights into the use of this reagent. Finally, further research into the synthesis of 5-F2MCPBA derivatives may lead to the development of new and improved reagents with enhanced properties.
Synthesis Methods
5-F2MCPBA is synthesized from the reaction of 5-fluoro-2-methoxybenzoic acid (5-F2MB) and 4-chlorobenzoyl chloride (4-CBC). The reaction is conducted in a solvent, such as acetonitrile or dimethylformamide, at temperatures between 50 and 80°C. The reaction is typically complete within 2-3 hours. The product is then purified by recrystallization, and the purity is typically >95%.
properties
IUPAC Name |
5-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(16)8-13(12)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUEYLYAYZDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690706 |
Source
|
Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-01-8 |
Source
|
Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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